1-Methyl-4-(2'-aminophenyl)-1,2,3,6-tetrahydropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

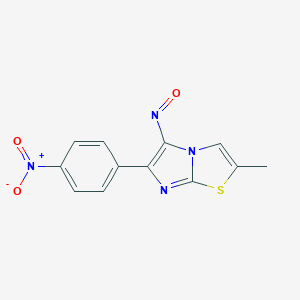

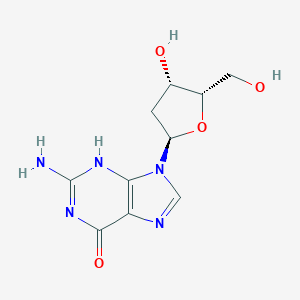

1-Methyl-4-(2'-aminophenyl)-1,2,3,6-tetrahydropyridine, commonly known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience. MPTP is a prodrug that is converted to 1-methyl-4-phenylpyridinium (MPP+) in the brain, which selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms. MPTP has been used extensively in animal models to study the mechanisms of Parkinson's disease and to develop new treatments for this debilitating condition.

Mechanism of Action

MPTP is converted to 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is selectively taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria. MPP+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The accumulation of ROS leads to oxidative stress and mitochondrial dysfunction, which ultimately leads to the death of dopaminergic neurons.

Biochemical and physiological effects:

MPTP selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and the development of Parkinson's disease-like symptoms. MPTP-induced Parkinson's disease-like symptoms include tremors, rigidity, and bradykinesia. MPTP also causes oxidative stress, mitochondrial dysfunction, inflammation, and neuroinflammation in the brain.

Advantages and Limitations for Lab Experiments

MPTP has several advantages as an animal model of Parkinson's disease. MPTP selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and the development of Parkinson's disease-like symptoms. MPTP-induced Parkinson's disease-like symptoms are similar to those seen in human Parkinson's disease. MPTP is also easy to administer and has a well-established dose-response relationship.

However, there are several limitations to using MPTP as an animal model of Parkinson's disease. MPTP-induced Parkinson's disease-like symptoms are acute and reversible, whereas human Parkinson's disease is chronic and progressive. MPTP also does not replicate all the pathological features of human Parkinson's disease, such as Lewy body formation.

Future Directions

There are several future directions for research using MPTP as an animal model of Parkinson's disease. One direction is to develop new treatments for Parkinson's disease that target the mechanisms of MPTP-induced neuronal death, such as oxidative stress, mitochondrial dysfunction, inflammation, and neuroinflammation. Another direction is to use MPTP in combination with other animal models of Parkinson's disease, such as alpha-synuclein transgenic mice, to better replicate the pathological features of human Parkinson's disease. Finally, MPTP can be used to study the role of genetic and environmental factors in the development of Parkinson's disease.

Synthesis Methods

MPTP can be synthesized through a multi-step process starting from 2'-aminophenylacetonitrile. The first step involves the reaction of 2'-aminophenylacetonitrile with methyl iodide in the presence of a base to yield 1-methyl-2'-aminophenylacetonitrile. The second step involves the reduction of the nitrile group to the amine using lithium aluminum hydride. The final step involves the cyclization of the amine to form MPTP.

Scientific Research Applications

MPTP has been widely used in animal models to study the mechanisms of Parkinson's disease. MPTP selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and the development of Parkinson's disease-like symptoms. Animal models of Parkinson's disease using MPTP have been used to study the role of oxidative stress, mitochondrial dysfunction, inflammation, and neuroinflammation in the development of Parkinson's disease.

properties

CAS RN |

108114-93-8 |

|---|---|

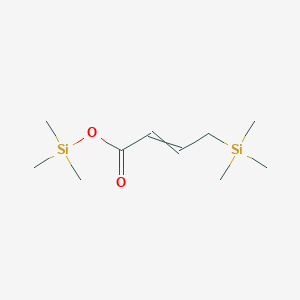

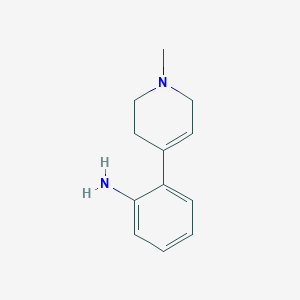

Molecular Formula |

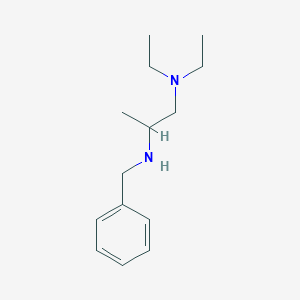

C12H16N2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline |

InChI |

InChI=1S/C12H16N2/c1-14-8-6-10(7-9-14)11-4-2-3-5-12(11)13/h2-6H,7-9,13H2,1H3 |

InChI Key |

BRFNXNYQQYJJAQ-UHFFFAOYSA-N |

SMILES |

CN1CCC(=CC1)C2=CC=CC=C2N |

Canonical SMILES |

CN1CCC(=CC1)C2=CC=CC=C2N |

Other CAS RN |

108114-93-8 |

Pictograms |

Acute Toxic; Health Hazard |

synonyms |

1-methyl-4-(2'-aminophenyl)-1,2,3,6-tetrahydropyridine 2'-NH2-MPTP |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.